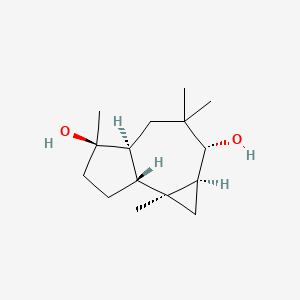
Omphadiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Omphadiol, also known as this compound, is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Synthesis
The total synthesis of Omphadiol has been achieved through several innovative methodologies. Notably, Romo et al. reported a ten-step synthesis starting from (R)-carvone, which is notable for its efficiency and relatively high yield of 18% despite the complexity of the molecule . The synthesis involves key steps such as:
- Hydration of enone : Utilizing manganese(III) catalysis for regioselective hydration.
- Aldol lactonization : This step forms a bicyclic β-lactone critical for the overall structure.
- Intramolecular alkylation : A strategic transformation to introduce necessary stereocenters.
This synthetic route not only highlights the feasibility of producing this compound in the lab but also opens avenues for creating derivatives that may exhibit enhanced bioactivity.
Bioactivity and Therapeutic Potential
This compound's biological activities are primarily linked to its structure, which allows it to interact with various biological targets. Research indicates that compounds related to this compound show significant cytotoxicity against cancer cell lines, including colon cancer (HCT116) and melanoma . The following table summarizes key findings regarding its bioactivity:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | HCT116 | 0.39 | High selectivity |
| Bipinnatin I | Melanoma | <1 | Strong cytotoxicity |
| Lophotoxin | Nicotinic receptor | - | Potent neurotoxin |
Cytotoxicity Studies
A study by Liu et al. demonstrated that synthetic derivatives of this compound exhibited selective cytotoxicity towards specific cancer cell lines. The epoxy α-bromo enone intermediate showed sub-micromolar activity against HCT116 cells, indicating its potential as a lead compound in cancer therapy .
Pharmacological Insights
Research has also explored the pharmacological mechanisms of this compound-related compounds. For instance, bipinnatin D was found to be active against P-388 murine leukemia in vitro, suggesting that modifications of the this compound structure can lead to compounds with diverse therapeutic effects .
属性
分子式 |
C15H26O2 |
|---|---|
分子量 |
238.37 g/mol |
IUPAC 名称 |
(1aS,2R,4aS,5R,7aR,7bS)-3,3,5,7b-tetramethyl-1,1a,2,4,4a,6,7,7a-octahydrocyclopropa[e]azulene-2,5-diol |
InChI |
InChI=1S/C15H26O2/c1-13(2)7-10-9(5-6-15(10,4)17)14(3)8-11(14)12(13)16/h9-12,16-17H,5-8H2,1-4H3/t9-,10+,11-,12-,14+,15-/m1/s1 |
InChI 键 |
BFAVGMXYYRUDRR-CLMGUBIUSA-N |
手性 SMILES |
C[C@]1(CC[C@@H]2[C@@H]1CC([C@@H]([C@@H]3[C@]2(C3)C)O)(C)C)O |
规范 SMILES |
CC1(CC2C(CCC2(C)O)C3(CC3C1O)C)C |
同义词 |
omphadiol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















